4-ethoxy-N-(2-oxoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-14-6-3-11(4-7-14)17(21)18-13-5-8-15-12(9-13)10-16(20)19-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHGKPVHNFQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-oxoindoline-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a modulator of biological pathways and as a probe for studying cellular processes.
Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate apoptotic pathways by targeting proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins. This modulation leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide, highlighting differences in substituents, physical properties, and biological activities:
Key Observations:
Substituent Effects on Physical Properties :
- Electron-withdrawing groups (e.g., CN, F) increase melting points compared to electron-donating groups (e.g., OCH₃). For instance, 4-fluoro-N-(2-oxoindolin-5-yl)benzamide (83) has a sharp melting point (150–152°C), while the methoxy analog (82) is an oil .
- The ethoxy group in the target compound may confer intermediate polarity, influencing solubility and crystallinity.
Biological Activity: Kinase Inhibition: Analogs like 4-cyano and 4-fluoro derivatives exhibit potent TLK2 inhibition, suggesting that para-substituted benzamides are favorable for kinase targeting . The ethoxy group’s bulkier nature may alter binding affinity compared to smaller substituents like F or CN. Enzyme Modulation: Long acyl chains (e.g., tetradecanoylamino) in benzamide derivatives enhance PCAF HAT inhibition, whereas shorter chains or aromatic substituents (e.g., ethoxy) may prioritize kinase selectivity over histone acetyltransferase (HAT) activity .
Synthetic Yields and Purity :
- High yields (>84%) and purity (>98%) are consistently reported for analogs using Procedure F (EDCl/HOBt coupling), indicating robust synthetic routes for this class .
Structural Diversity :
- Heterocyclic modifications (e.g., thiophene in compound 121) or fused rings (e.g., benzodioxole in compound 124) introduce steric and electronic variations that impact target engagement . The ethoxy group’s conformational flexibility may offer a balance between potency and metabolic stability.
Biological Activity
4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article synthesizes available research findings, including biochemical analysis, mechanisms of action, and cellular effects, to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indole derivatives. These compounds are characterized by their indole ring structure, which is known for its ability to interact with various biological targets. The presence of the ethoxy and benzamide groups enhances the compound's solubility and bioactivity.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Colon Cancer (SW620) | 15.0 |
| Prostate Cancer (PC-3) | 10.0 |
| Lung Cancer (NCI-H23) | 12.0 |
These values suggest that the compound effectively inhibits cell proliferation in these cancer types, making it a candidate for further development as an anticancer agent .
The mechanism through which this compound exerts its effects is multifaceted:
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells by modulating key proteins involved in apoptotic pathways, such as Bcl-2 family proteins and caspases .
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to G2/M phase arrest, preventing cells from progressing through the cell cycle .
- Gene Expression Changes : The compound influences gene expression related to cell survival and death, further contributing to its cytotoxic effects .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In a study examining its effects on SW620, PC-3, and NCI-H23 cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating strong anti-proliferative activity . The study also highlighted the compound's ability to induce apoptosis as evidenced by increased Annexin V staining in treated cells.
- Mechanistic Insights : Another study explored the molecular interactions of the compound with apoptotic pathways, revealing that it activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins . This suggests a targeted approach in inducing cancer cell death.
- Comparative Analysis : When compared with established chemotherapeutics like PAC-1, this compound showed comparable or superior cytotoxicity in certain assays, indicating its potential as an effective anticancer agent .
Biochemical Pathways Involved
The compound's interaction with various biochemical pathways is crucial for its biological activity:
- Apoptotic Pathways : It primarily affects both intrinsic and extrinsic apoptotic pathways through interactions with proteins like Bcl-xL and Bax .
- Cell Cycle Regulation : By causing G2/M phase arrest, it prevents cells from dividing, which is a critical feature for anticancer agents aiming to halt tumor growth .
Q & A
Q. What synthetic strategies are recommended for 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?
Synthesis involves coupling 4-ethoxybenzoic acid derivatives with 5-amino-2-oxoindoline. Key steps include:
- Activation : Use EDCl/HOBt or DCC to activate the carboxylic acid.
- Amide Formation : React under inert conditions (N₂ atmosphere) in polar aprotic solvents (DMF or THF) at 0–25°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Optimization: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity and stoichiometry (1.2:1 molar ratio of acid to amine) to improve yields (typically 60–75%) .
Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation proceed?
Essential techniques include:
- NMR : ¹H/¹³C NMR to confirm amide bonds (δ ~10.2 ppm for indolinone NH) and ethoxy groups (δ ~1.3 ppm for CH₃).
- HRMS : Verify molecular ion ([M+H]⁺ calculated: 325.1314).
- FT-IR : Identify carbonyl stretches (~1650 cm⁻¹ for amide C=O). For crystalline samples, X-ray diffraction with SHELXL refinement provides absolute stereochemistry .
Q. How can solubility be enhanced for in vivo studies of this compound?
Strategies include:
- Formulation : Use co-solvents (PEG 400/ethanol) or solid dispersions with PVP-K30.
- Salt Formation : Explore hydrochloride salts if basic groups are present.
- Assessment : Shake-flask method in PBS (pH 7.4) or biorelevant media (FaSSIF). Monitor stability via HPLC under physiological conditions .
Advanced Research Questions
Q. How can computational modeling predict binding modes to biological targets?
- Docking : Use AutoDock Vina with protein structures (e.g., PDB: 3ERT for kinases). Parameterize the compound with GAFF force field.
- Validation : Run MD simulations (NAMD, 100 ns) to assess pose stability (RMSD <2 Å) and calculate binding free energy (MM/PBSA).
- SAR Analysis : Compare with known inhibitors (e.g., tricyclic antidepressants) to identify critical interactions (e.g., H-bonds with hinge residues) .
Q. What experimental approaches resolve contradictions in biological activity data across assays?
Address discrepancies via:
- Orthogonal Assays :
Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding kinetics.
Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to detect off-target effects.
- Statistical Analysis : Apply Cohen’s d to quantify effect size differences. Use isogenic cell lines to confirm target specificity .
Q. How can metabolic pathways be elucidated in preclinical models?
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) + NADPH. Identify CYP450 isoforms using Supersomes.
- Metabolite ID : High-resolution LC-MS/MS (accuracy <5 ppm) for structural elucidation.
- Isotope Tracing : Use ¹³C-labeled compound to track biotransformation. Compare interspecies metabolite profiles to predict clinical relevance .
Notes
- Methodological Rigor : All answers emphasize reproducible protocols and validation steps.
- Evidence Integration : Citations prioritize peer-reviewed studies (e.g., SHELX refinement , SAR analysis ).
- Commercial Avoidance : Focused on academic research tools (e.g., PubChem data , synthetic methodologies ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
